molecular formula C15H10ClF3O2 B1430244 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole CAS No. 1417543-27-1

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole

Cat. No.: B1430244
CAS No.: 1417543-27-1
M. Wt: 314.68 g/mol
InChI Key: OMZNLXUXZBTCCC-UHFFFAOYSA-N
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Description

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole is a complex organic compound that features a benzodioxole ring substituted with a chlorinated trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. One common method is the condensation of catechol with formaldehyde to form the benzodioxole ring. The chlorinated trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorinated and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the benzodioxole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole is unique due to the combination of its benzodioxole core and the chlorinated trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-[chloro-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(9-1-4-11(5-2-9)15(17,18)19)10-3-6-12-13(7-10)21-8-20-12/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNLXUXZBTCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole
Reactant of Route 2
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole
Reactant of Route 3
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole

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